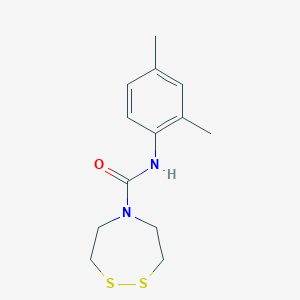
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide, also known as DMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a growth promoter in aquaculture. DMPT is a white crystalline powder that is soluble in water and has a molecular weight of 249.36 g/mol.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is not fully understood. It is believed that N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide acts as a pheromone and stimulates the release of growth hormone in fish. This, in turn, leads to increased growth and improved feed conversion efficiency.
Biochemical and Physiological Effects
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to have several biochemical and physiological effects on fish. Studies have shown that N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide can increase the activity of digestive enzymes and improve the absorption of nutrients. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has also been shown to increase the activity of antioxidant enzymes and reduce oxidative stress in fish.
实验室实验的优点和局限性
One of the main advantages of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide for lab experiments is its ease of synthesis. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is a relatively simple compound to synthesize and can be produced in large quantities. Another advantage of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is its low toxicity. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to have low acute toxicity in fish and is considered safe for use in aquaculture.
One limitation of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide for lab experiments is its limited solubility in water. This can make it difficult to administer N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide to fish in a controlled manner. Another limitation of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is its potential to accumulate in the environment. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been shown to persist in water and sediment, which could have negative impacts on the environment.
未来方向
There are several future directions for research on N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide. One area of research is the development of new synthesis methods for N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide that are more efficient and environmentally friendly. Another area of research is the investigation of the potential use of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide in other animal species, such as poultry and swine. Additionally, further research is needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide and its potential impacts on the environment.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide involves the reaction of 2,4-dimethylbenzylamine with carbon disulfide and sodium hydroxide to form the intermediate 2,4-dimethylphenyl-1,3-thiazolidine-4-carbonitrile. This intermediate is then reacted with hydroxylamine hydrochloride to form N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide. The synthesis of N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide is a relatively simple process that can be carried out in a laboratory setting.
科学研究应用
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has been extensively studied for its potential use as a growth promoter in aquaculture. Several studies have shown that N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide can increase the growth rate and feed conversion efficiency of various fish species, including tilapia, carp, and catfish. N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide has also been shown to improve the immune response and disease resistance of fish.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS2/c1-10-3-4-12(11(2)9-10)14-13(16)15-5-7-17-18-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIZIDZURTYPCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCSSCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1,2,5-dithiazepane-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


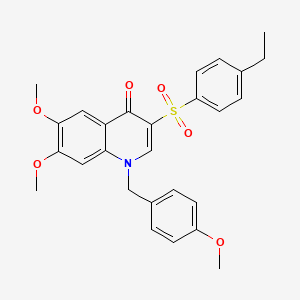
![N-(3,5-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2959547.png)
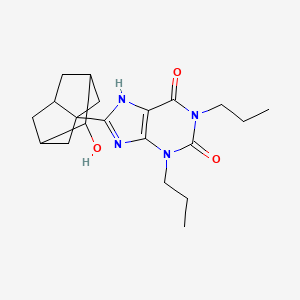
![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-3-methylbutanoic acid](/img/structure/B2959552.png)
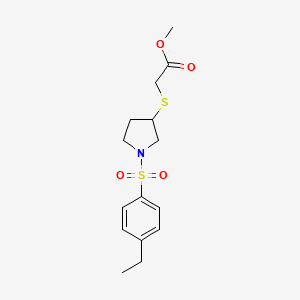
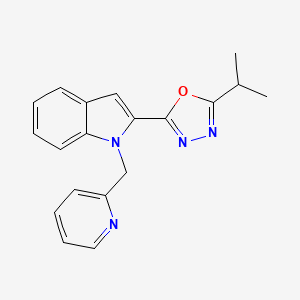


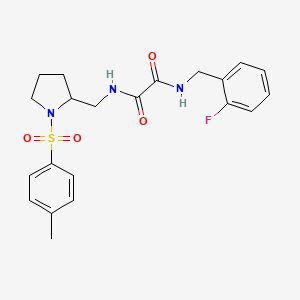

![Methyl 4-{imidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B2959563.png)
![3-[(2-Fluorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2959565.png)
